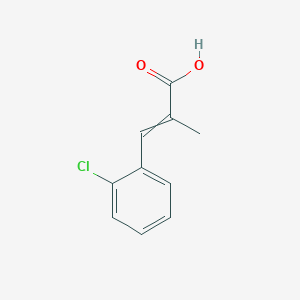
2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-” is a chemical compound with the linear formula C9H7ClO2 . It is also known as “(2E)-3-(2-chlorophenyl)-2-propenoic acid” and its CAS Number is 939-58-2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-” can be represented by the InChI string: InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6- . This indicates the presence of a chlorine atom (Cl), a methyl group (CH3), and a carboxylic acid group (COOH) in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-” is 182.608 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Sorption and Environmental Fate
Research indicates that phenoxy herbicides, which share structural similarities with 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-, exhibit specific sorption behaviors to soil and organic matter. Soil organic matter and iron oxides are significant sorbents, affecting the environmental fate of these compounds. Understanding the sorption characteristics helps in assessing the environmental mobility and persistence of such chemicals, including 2-Propenoic acid derivatives (Werner, Garratt, & Pigott, 2012).
Biodegradation and Wastewater Treatment
In the context of pesticide production, the treatment of wastewater containing a variety of toxic pollutants, including derivatives of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-, is crucial. Biological processes combined with granular activated carbon have been shown to selectively remove such pesticides, underscoring the importance of advanced treatment methods for mitigating environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).
Aquatic Environment Impact
The occurrence and transformation of phenoxy acids in aquatic environments reveal that these compounds, due to their high solubility and low adsorption in soil, can readily transport to surface and groundwater. Monitoring and understanding the behavior of such compounds, including 2-Propenoic acid derivatives, in aquatic systems are essential for environmental protection and regulatory compliance. The efficiency of degradation processes like hydrolysis, biodegradation, and photodegradation in reducing concentrations of these compounds in water highlights the potential for natural and engineered remediation strategies (Muszyński, Brodowska, & Paszko, 2019).
Advances in Chemosensor Development
Research into the development of chemosensors based on derivatives of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-, for detecting various analytes, demonstrates the compound's utility in analytical chemistry. Such chemosensors can offer high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, underscoring the potential for these derivatives in environmental monitoring and biochemical assays (Roy, 2021).
properties
IUPAC Name |
3-(2-chlorophenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFDXZJJUELMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404887 |
Source


|
| Record name | 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |
CAS RN |
1614-98-8 |
Source


|
| Record name | 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

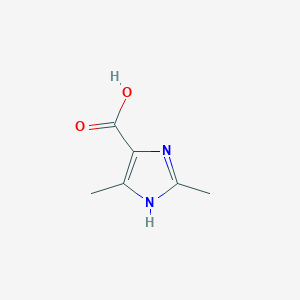
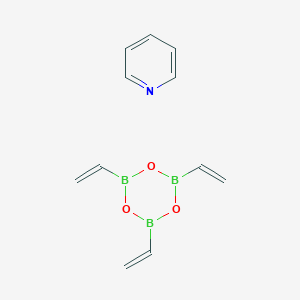
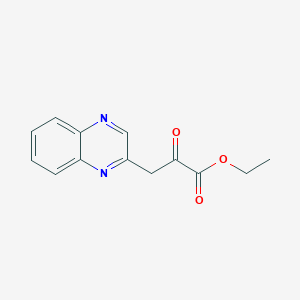
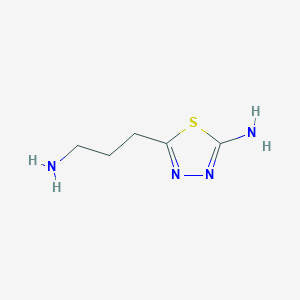
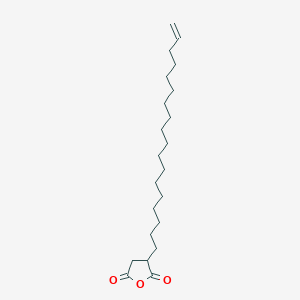
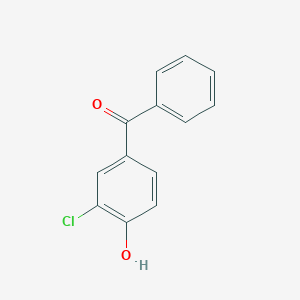
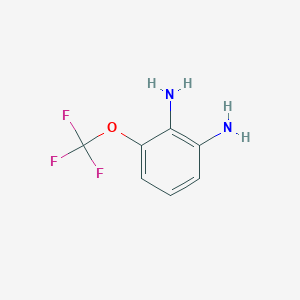
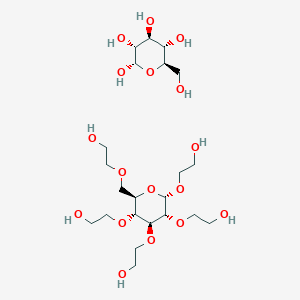
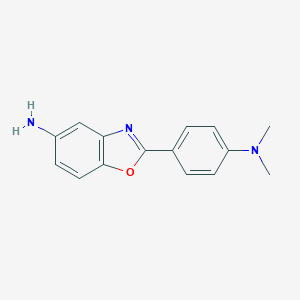
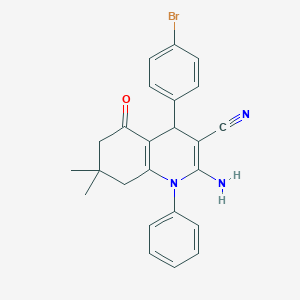
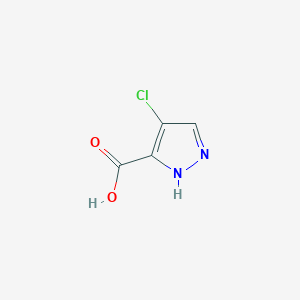
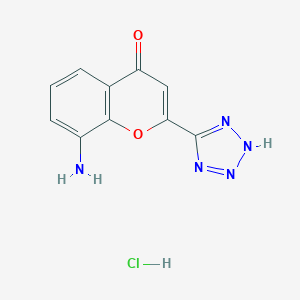
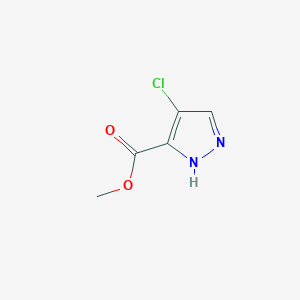
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)